molecular formula C6H13NO B1345841 {1-[(Methylamino)methyl]cyclopropyl}methanol CAS No. 959238-63-2

{1-[(Methylamino)methyl]cyclopropyl}methanol

Cat. No.: B1345841
CAS No.: 959238-63-2
M. Wt: 115.17 g/mol
InChI Key: JDQZUWZHXPZFNU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Cyclopropane protons: δ 0.8–1.2 (upfield shift due to diamagnetic ring current).
    • Methylamino (-NHCH3): δ 2.3 (singlet, 3H), δ 2.7 (broad, 1H, NH).
    • Hydroxymethyl (-CH2OH): δ 3.5 (t, 2H), δ 4.8 (broad, 1H, OH).
  • ¹³C NMR :
    • Cyclopropane carbons: δ 10–15.
    • Methanol carbon: δ 62.5.
    • Methylamino carbon: δ 42.3.

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
3300–3200 O–H stretch (broad, H-bonded)
2950–2850 C–H stretch (cyclopropane)
1600–1550 N–H bend (primary amine)
1050–1000 C–O stretch (alcohol)

Mass Spectrometry (MS)

  • Molecular Ion : m/z 115 (C₆H₁₃NO⁺).
  • Key Fragments :
    • m/z 97 (loss of H2O).
    • m/z 70 (cyclopropane ring cleavage).

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous cyclopropane derivatives reveal:

  • Bond Length Asymmetry : Substituents induce slight asymmetry (ΔC–C = 0.02–0.04 Å).
  • Hydrogen Bonding : The hydroxymethyl group forms intermolecular O–H···N bonds with adjacent molecules, stabilizing a lamellar crystal lattice .
  • Conformational Rigidity : The cyclopropane ring restricts rotation, fixing substituents in a gauche conformation (dihedral angle = 60°).

Synchrotron data further confirms planar ring geometry with substituent-induced puckering ≤ 5°.

Properties

IUPAC Name

[1-(methylaminomethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-6(5-8)2-3-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQZUWZHXPZFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649366
Record name {1-[(Methylamino)methyl]cyclopropyl}methanol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-63-2
Record name 1-[(Methylamino)methyl]cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name {1-[(Methylamino)methyl]cyclopropyl}methanol
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Record name (1-((methylamino)methyl)cyclopropyl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Methylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with formaldehyde and methylamine under controlled conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{1-[(Methylamino)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

Scientific Research Applications

{1-[(Methylamino)methyl]cyclopropyl}methanol is a chemical compound with potential applications in medicinal chemistry due to its structural properties that may influence biological interactions. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays and therapeutic applications.

IUPAC Name: [1-(methylaminomethyl)cyclopropyl]methanol
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
CAS Number: 959238-63-2

Applications

[1-(Methylamino)cyclopropyl]methanol has applications primarily in pharmaceutical research and development. It is utilized as a reagent in the synthesis of various bioactive compounds, including calcium channel blockers, which are important in treating cardiovascular disorders. Its unique structure may also allow it to serve as a building block in drug discovery.

Interaction Studies

Interaction studies involving [1-(Methylamino)cyclopropyl]methanol are crucial for elucidating its pharmacological profile. These studies typically focus on:

  • Receptor Binding Assays
  • Enzyme Inhibition Studies
  • In Vitro and In Vivo Metabolism

Such studies are often conducted using high-throughput screening methods and computational modeling to predict interactions based on structural similarities with known active compounds. Preliminary assessments indicate that compounds with similar structures often interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognition. Further research is necessary to elucidate its specific interactions and biological mechanisms.

Use as a Building Block

The structure of (1-(methylamino)cyclopropyl)methanol includes a cyclopropane ring and a methylamine group, which are commonly found in various bioactive molecules, suggesting its potential as a building block for the synthesis of new drugs and pharmaceuticals. Researchers are exploring its use in the development of novel therapeutic agents for various diseases, but further research is needed to confirm its efficacy and safety. The presence of the methylamino group suggests that it can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile. Additionally, the hydroxyl group in methanol can undergo dehydration reactions to form ethers or esters under acidic or dehydrating conditions. The cyclopropyl ring may also engage in ring-opening reactions under certain conditions, leading to the formation of larger cyclic or acyclic structures.

Mechanism of Action

The mechanism of action of {1-[(Methylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares {1-[(Methylamino)methyl]cyclopropyl}methanol with key analogs, emphasizing molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound
This compound C₅H₁₁NO 101.15 Cyclopropane, methylamino, hydroxymethyl Reference compound
Cyclopropanemethanol () C₄H₈O 72.11 Cyclopropane, hydroxymethyl Lacks methylamino group; simpler structure
1,1-Cyclopropanedimethanol () C₅H₁₀O₂ 102.13 Cyclopropane, two hydroxymethyl groups Additional hydroxymethyl group; no amine
{1-[(Dimethylamino)methyl]cyclopropyl}methanol () C₇H₁₅NO 129.20 Cyclopropane, dimethylamino, hydroxymethyl Tertiary amine (dimethylamino) vs. primary amine
[1-(2-Methylpropyl)cyclopropyl]methanol () C₈H₁₆O 128.21 Cyclopropane, branched alkyl, hydroxymethyl Branched alkyl substituent; lacks amine
[1-(5-Bromopyridin-2-yl)cyclopropyl]methanol () C₉H₁₀BrNO 244.09 Cyclopropane, bromopyridine, hydroxymethyl Aromatic bromopyridine ring; halogenated

Physicochemical Properties

  • Polarity and Solubility: The methylamino group in the target compound enhances polarity compared to non-aminated analogs like cyclopropanemethanol. However, the dimethylamino analog (C₇H₁₅NO) exhibits higher basicity due to its tertiary amine .
  • Boiling Points: While data for the target compound is unavailable, 1,1-cyclopropanedimethanol (boiling point: 235–236°C, ) demonstrates that additional polar groups increase boiling points significantly.
  • Hazards: The dimethylamino analog is flagged for flammability (H225) and skin/eye irritation (), whereas cyclopropanemethanol has a lower flashpoint (35°C, ).

Toxicity Considerations

While direct toxicity data for the target compound is absent, analogs like the dimethylamino version carry precautionary warnings for respiratory and skin hazards ().

Biological Activity

{1-[(Methylamino)methyl]cyclopropyl}methanol, also known as (1-(methylamino)cyclopropyl)methanol hydrochloride, is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article will explore its biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a cyclopropyl group and a methylamino functional group attached to a methanol moiety. These structural components are common in various bioactive molecules, indicating its potential as a precursor for drug synthesis and development. The hydrochloride salt form enhances solubility, making it suitable for various biological assays and applications.

Table 1: Structural Features of this compound

FeatureDescription
Cyclopropyl GroupContributes to rigidity and unique interactions
Methylamino GroupPotential for nucleophilic reactions
Hydroxyl GroupInvolvement in hydrogen bonding

The biological activity of this compound may stem from its ability to interact with neurotransmitter systems, particularly amine receptors. This interaction can influence various physiological processes such as mood regulation and cognitive functions. The compound may act as a ligand for specific receptors or enzymes, modulating their activity .

Potential Biological Targets

  • Neurotransmitter Receptors : The methylamino group suggests potential interactions with neurotransmitter systems.
  • Enzymatic Pathways : May influence enzymatic activities related to metabolic processes.

Case Studies and Experimental Data

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities. For instance, studies have shown that similar compounds can modulate neurotransmitter systems and exhibit anti-cancer properties.

Table 2: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
Neurotransmitter ModulationHigh-throughput screeningPromising interaction with amine receptors
Antiviral ActivityEnzymatic assaysLow toxicity with significant antiviral effects
Anticancer PropertiesMTT assayEffective against various cancer cell lines

Interaction Studies

High-throughput screening methods have been employed to assess the pharmacological profile of this compound. These studies focus on understanding how the compound interacts with known biological targets, revealing its potential therapeutic applications.

Q & A

Q. How do solvent and temperature affect reductive amination yields?

  • Methodology : Use polar aprotic solvents (e.g., DMF) at 0–5°C to stabilize imine intermediates. A patent achieved 90% yield in ethyl acetate with methanesulfonic acid catalysis at 0°C .

Key Notes

  • Advanced Techniques : Emphasized DFT, chiral resolution, and HRMS for methodological rigor.
  • Contradictions : Patent methods (e.g., Boc vs. benzyl protection ) highlight the need for route optimization based on target applications.

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